molecular formula C5H9NO2S B6608720 rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis CAS No. 2866318-82-1

rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis

Cat. No.: B6608720
CAS No.: 2866318-82-1
M. Wt: 147.20 g/mol
InChI Key: OCMSCFIQGROGQQ-UHNVWZDZSA-N
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Description

rac-(1R,6S)-3lambda6-thia-4-azabicyclo[410]heptane-3,3-dione,cis is a bicyclic compound that falls under the category of bicyclo[410]heptenes These compounds are known for their unique structural features, which include a cyclopropyl ring fused to a larger ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often involve heating the reactants in a suitable solvent, such as dichloroethane, at elevated temperatures (e.g., 80°C) to facilitate the cycloisomerization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions and catalysts to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis can undergo a variety of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the ring strain is relieved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Properties

IUPAC Name

(1R,6S)-3λ6-thia-4-azabicyclo[4.1.0]heptane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)3-5-1-4(5)2-6-9/h4-6H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMSCFIQGROGQQ-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CS(=O)(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CS(=O)(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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